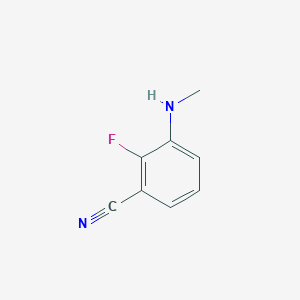![molecular formula C10H10ClF3N2O2 B15302841 Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridyl group substituted with chlorine and trifluoromethyl groups, making it a valuable molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable amino acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a proherbicide that is hydrolyzed to its active form, which inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .
Comparación Con Compuestos Similares
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide with a comparable mechanism of action.
Fluazifop-P-butyl: Another herbicide with a similar structure and function.
Uniqueness
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is unique due to its specific substitution pattern on the pyridyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H10ClF3N2O2 |
|---|---|
Peso molecular |
282.64 g/mol |
Nombre IUPAC |
methyl 2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-18-9(17)7(15)3-5-2-6(10(12,13)14)4-16-8(5)11/h2,4,7H,3,15H2,1H3 |
Clave InChI |
WJGMYJSNIUAHAF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(N=CC(=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


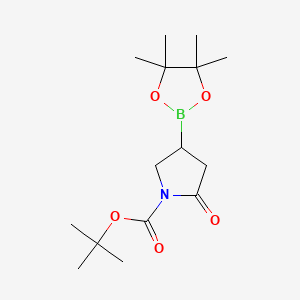
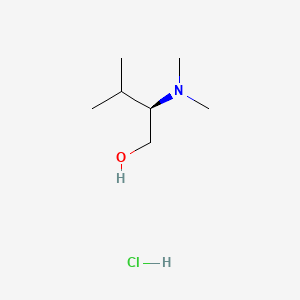
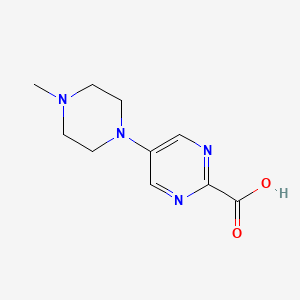
![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
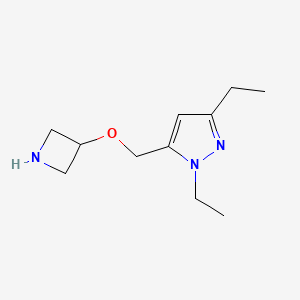

![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
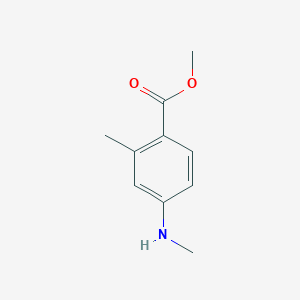
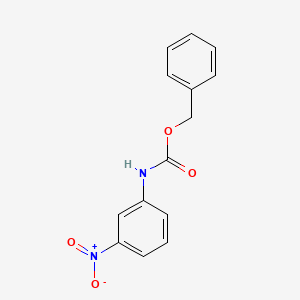

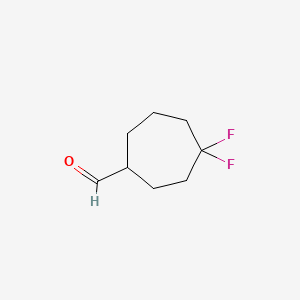
![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

